molecular formula C8H11N3O B1653030 Spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclopropane]-2-amine CAS No. 1707358-72-2

Spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclopropane]-2-amine

Cat. No. B1653030
M. Wt: 165.19
InChI Key: YSTFBNSOAUQTHX-UHFFFAOYSA-N
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Description

Spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclopropane]-2-amine (Spiro-PZA) is an organic compound that is widely used in scientific research. It is a heterocyclic amine with a six-membered ring containing two nitrogen atoms and two oxygen atoms. Spiro-PZA has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, antidiabetic, and anti-cancer properties.

Scientific Research Applications

  • Catalyst-free and oxidant-free tandem aza-Mannich/cyclization/aromatization of C,N-cyclic azomethine imines with enamides

    • Application : This research developed a novel and efficient catalyst-free and oxidant-free tandem aza-Mannich/cyclization/aromatization reaction of C,N-cyclic azomethine imines with enamides .
    • Method : This practical one-step protocol enables a simple and environmentally friendly route toward the straightforward synthesis of highly substituted 5,6-dihydropyrazolo .
    • Results : Different types of enamides and enamines, especially enamides derived from marketed drugs as well as bioactive molecules, are suitable substrates .
  • Synthesis of 5,6-Dihydropyrazolo[5,1-a]isoquinolines through Tandem Reaction of C,N-Cyclic Azomethine Imines with α,β-Unsaturated Ketones

    • Application : This research presents an innovative and efficient approach for the synthesis of 5,6-dihydropyrazolo .
    • Method : This one-pot tandem reaction involves the reaction of C,N-cyclic azomethine imines with α,β-unsaturated ketones, using K2CO3 as the base and DDQ as the oxidant .
    • Results : The process results in functionalized 5,6-dihydropyrazolo with good yields .
  • Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases

    • Application : This research presents the design, synthesis, and evaluation of pyrazolo-[1,5-c]quinazolinone derivatives as potential cyclin-dependent kinase inhibitors .
    • Method : An efficient, straightforward, and metal-free methodology was developed to rapidly access functionalised pyrazolo-[1,5-c]quinazolinones via a [3 + 2] dipolar cycloaddition and regioselective ring expansion process .
    • Results : The synthesised compounds were characterised by methods such as NMR, HRMS, and HPLC . The in vitro antiproliferative activity against A549 cells (non-small cell lung cancer) was significant for some compounds .
  • Synthesis of 5,6-Dihydropyrazolo[5,1-a]isoquinolines

    • Application : This research presents a method for the synthesis of 5,6-dihydropyrazolo[5,1-a]isoquinolines .
    • Method : The method involves the reaction of C,N-cyclic azomethine imines .
    • Results : The process results in functionalised 5,6-dihydropyrazolo .
  • Catalyst-free and oxidant-free tandem aza-Mannich/cyclization/aromatization of C,N-cyclic azomethine imines with enamides

    • Application : This research developed a novel and efficient catalyst-free and oxidant-free tandem aza-Mannich/cyclization/aromatization reaction of C,N-cyclic azomethine imines with enamides .
    • Method : This practical one-step protocol enables a simple and environmentally friendly route toward the straightforward synthesis of highly substituted 5,6-dihydropyrazolo .
    • Results : Different types of enamides and enamines, especially enamides derived from marketed drugs as well as bioactive molecules, are suitable substrates .
  • Synthesis of 5,6-Dihydropyrazolo[5,1-a]isoquinolines through Tandem Reaction of C,N-Cyclic Azomethine Imines with α,β-Unsaturated Ketones

    • Application : This research presents a method for the synthesis of 5,6-dihydropyrazolo[5,1-a]isoquinolines .
    • Method : The method involves the reaction of C,N-cyclic azomethine imines .
    • Results : The process results in functionalised 5,6-dihydropyrazolo .

properties

IUPAC Name

spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclopropane]-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c9-6-3-7-11(10-6)4-8(1-2-8)5-12-7/h3H,1-2,4-5H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTFBNSOAUQTHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CN3C(=CC(=N3)N)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501157964
Record name Spiro[cyclopropane-1,6′(7′H)-[5H]pyrazolo[5,1-b][1,3]oxazin]-2′-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501157964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclopropane]-2-amine

CAS RN

1707358-72-2
Record name Spiro[cyclopropane-1,6′(7′H)-[5H]pyrazolo[5,1-b][1,3]oxazin]-2′-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707358-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[cyclopropane-1,6′(7′H)-[5H]pyrazolo[5,1-b][1,3]oxazin]-2′-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501157964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclopropane]-2-amine
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Spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclopropane]-2-amine
Reactant of Route 6
Spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclopropane]-2-amine

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